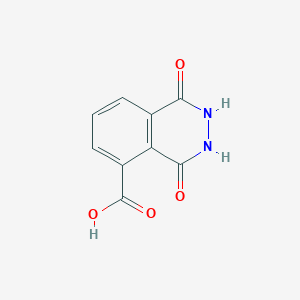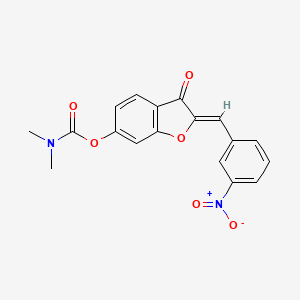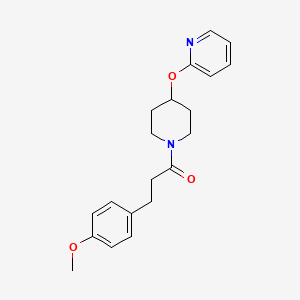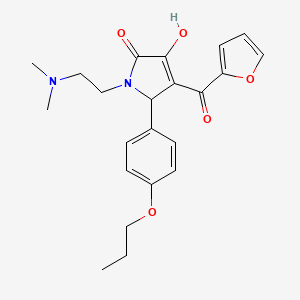
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the central nervous system and peripheral tissues. DPA-714 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation.
Scientific Research Applications
Metabolic Profiling and Drug Metabolism
Research on compounds structurally related to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide has focused on understanding their metabolism within the human body, particularly for pharmaceutical applications. For example, studies on the metabolites of L-735,524, a potent HIV-1 protease inhibitor, in human urine have identified significant metabolic pathways, including glucuronidation and N-oxidation, which are crucial for the drug's elimination and could inform the metabolism of structurally similar compounds (Balani et al., 1995).
Pharmacokinetic Studies
Pharmacokinetic studies on analogues of complex molecules, such as TZT-1027, a cytotoxic dolastatin 10 derivative, have been conducted to understand their distribution, metabolism, and excretion patterns. These studies are critical for determining the dosage and delivery mechanisms of new drugs, potentially including those related to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (de Jonge et al., 2005).
Dietary Amine and Nitrate Exposure
Research into the exposure of populations to dietary amines and nitrates in regions with high risks of oesophageal and gastric cancer highlights the importance of understanding the dietary and environmental contributions to disease risk. This research can inform public health policies and dietary recommendations to mitigate these risks, potentially relevant to the environmental and dietary impacts of compounds similar to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (Siddiqi et al., 1992).
Antibacterial Applications
Investigations into the antibacterial activity of certain compounds, through clinical trials, have shown effectiveness against various infections, highlighting the potential for developing new antibiotics or antibacterial treatments. Such research may provide insights into the utility of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide and related compounds in treating bacterial infections (Etzel et al., 1976).
Exposure to Environmental and Dietary Toxins
The study of human exposure to carcinogenic heterocyclic amines in food, and the development of methods for biological monitoring, underscores the importance of detecting and quantifying exposure to potential carcinogens. This research is crucial for understanding the risks associated with environmental and dietary exposures and for developing strategies to reduce these risks, relevant to compounds structurally similar to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (Ushiyama et al., 1991).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-6-10-19(11-7-17)25-23(29)22(28)24-16-21(27-14-4-5-15-27)18-8-12-20(13-9-18)26(2)3/h6-13,21H,4-5,14-16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKRVZKJAJDTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2938109.png)

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2938112.png)

![7-[(4-Fluorophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2938115.png)

![4-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2938119.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2938120.png)



![2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2938129.png)

![7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2938132.png)